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Compound of Interest

Compound Name: 6-Chloro-3H-isobenzofuran-1-one

Cat. No.: B177630 Get Quote

Introduction
6-Chloro-3H-isobenzofuran-1-one, also known as 6-chlorophthalide, is a halogenated

derivative of the fundamental heterocyclic scaffold, phthalide. The isobenzofuranone core is a

prevalent motif in numerous natural products and pharmacologically active molecules. The

introduction of a chlorine atom onto the aromatic ring significantly influences the molecule's

electronic properties and, consequently, its chemical reactivity and biological activity. A

thorough understanding of its spectroscopic properties is paramount for researchers in

medicinal chemistry, materials science, and synthetic organic chemistry, enabling unambiguous

identification, purity assessment, and structural elucidation.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-
Chloro-3H-isobenzofuran-1-one, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set

of publicly available experimental spectra for this specific molecule is limited, this guide will

leverage data from closely related analogs and fundamental spectroscopic principles to provide

a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview
The structural framework of 6-Chloro-3H-isobenzofuran-1-one consists of a bicyclic system

where a γ-lactone ring is fused to a benzene ring, with a chlorine atom substituted at the 6-

position. This substitution pattern dictates a unique set of spectroscopic signatures.
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Caption: Structure of 6-Chloro-3H-isobenzofuran-1-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 6-Chloro-3H-isobenzofuran-1-one, both ¹H and ¹³C NMR will provide

critical information for structural confirmation.

Experimental Considerations
A standard approach for acquiring NMR data for this compound would involve dissolving the

sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
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Caption: A typical workflow for acquiring NMR spectra.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Chloro-3H-isobenzofuran-1-one is expected to exhibit signals

corresponding to the aromatic protons and the methylene protons of the lactone ring.

Table 1: Predicted ¹H NMR Data for 6-Chloro-3H-isobenzofuran-1-one
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~7.8 d ~8.0

H-5 ~7.6 d ~8.0

H-7 ~7.9 s -

H-3 (CH₂) ~5.3 s -

Interpretation:

Aromatic Protons (H-4, H-5, H-7): The aromatic region will display signals for the three

protons on the benzene ring. The exact chemical shifts are influenced by the electron-

withdrawing effects of the carbonyl group, the lactone oxygen, and the chlorine atom. The

proton at the 7-position (H-7) is expected to be a singlet due to the absence of adjacent

protons. The protons at the 4 and 5-positions (H-4 and H-5) will likely appear as doublets

due to coupling with each other.

Methylene Protons (H-3): The two protons on the C-3 carbon of the lactone ring are

expected to be chemically equivalent and will therefore appear as a singlet. This signal will

be located further downfield than a typical alkane CH₂ group due to the deshielding effect of

the adjacent oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 6-Chloro-3H-isobenzofuran-1-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b177630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (δ, ppm)

C=O (C-1) ~170

C-Cl (C-6) ~135

Quaternary C (C-3a, C-7a) ~125-150

Aromatic CH (C-4, C-5, C-7) ~120-130

CH₂ (C-3) ~70

Interpretation:

Carbonyl Carbon (C-1): The carbon of the carbonyl group in the lactone ring is expected to

have the most downfield chemical shift, typically in the range of 170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The

carbon attached to the chlorine atom (C-6) will be influenced by the halogen's

electronegativity and will likely appear around 135 ppm. The quaternary carbons (C-3a and

C-7a) will also be in the aromatic region, with their exact shifts determined by the fusion to

the lactone ring. The protonated aromatic carbons (C-4, C-5, and C-7) will appear in the

typical aromatic region of 120-130 ppm.

Methylene Carbon (C-3): The C-3 carbon, being an sp³ hybridized carbon attached to an

oxygen atom, will have a chemical shift in the range of 70 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 6-Chloro-3H-isobenzofuran-1-one will be dominated by

absorptions corresponding to the carbonyl group and the aromatic ring.

Experimental Considerations
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Table 3: Predicted IR Absorption Bands for 6-Chloro-3H-isobenzofuran-1-one
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (lactone) 1760 - 1780 Strong

C=C (aromatic) 1600 - 1450 Medium to Weak

C-O (lactone) 1300 - 1000 Strong

C-H (aromatic) 3100 - 3000 Weak

C-H (aliphatic) 3000 - 2850 Weak

C-Cl 800 - 600 Medium to Strong

Interpretation:

Carbonyl Stretch (C=O): The most characteristic absorption in the IR spectrum will be a

strong, sharp peak in the region of 1760-1780 cm⁻¹ corresponding to the stretching vibration

of the carbonyl group within the five-membered lactone ring. The exact position is influenced

by ring strain.

Aromatic C=C Stretch: A series of medium to weak absorptions between 1600 and 1450

cm⁻¹ will indicate the presence of the aromatic ring.

C-O Stretch: A strong absorption band in the 1300-1000 cm⁻¹ region will correspond to the

C-O stretching vibrations of the lactone.

C-H Stretch: Weak absorptions above 3000 cm⁻¹ will be due to the aromatic C-H stretching,

while weak absorptions just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretching

of the methylene group.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 800

and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.
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Experimental Considerations
The mass spectrum can be obtained using various ionization techniques, with Electron

Ionization (EI) being a common method for small organic molecules.

Sample Introduction Ionization Mass Analysis Detection

Volatilized Sample Electron Ionization (EI) Source Formation of Molecular Ion (M+) Mass Analyzer (e.g., Quadrupole) Separation of Ions by m/z Detector Generation of Signal Mass Spectrum
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Caption: A simplified workflow of an Electron Ionization Mass Spectrometer.

Table 4: Predicted Mass Spectral Data for 6-Chloro-3H-isobenzofuran-1-one

m/z Ion Notes

168/170 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for chlorine.

133 [M-Cl]⁺ Loss of a chlorine radical.

105 [C₇H₅O]⁺
Loss of CO from the [M-Cl]⁺

fragment.

77 [C₆H₅]⁺ Phenyl cation.

Interpretation:

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 168,

corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak

at m/z 170, with approximately one-third the intensity of the m/z 168 peak, will be observed

due to the presence of the ³⁷Cl isotope. This characteristic 3:1 isotopic pattern is a definitive

indicator of the presence of one chlorine atom in the molecule.
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Fragmentation Pattern: The fragmentation of 6-Chloro-3H-isobenzofuran-1-one under EI

conditions is likely to involve the loss of the chlorine atom, leading to a fragment at m/z 133.

Subsequent loss of carbon monoxide (CO) from this fragment would result in an ion at m/z

105. Further fragmentation could lead to the formation of a phenyl cation at m/z 77.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive

spectroscopic profile for the unambiguous identification and characterization of 6-Chloro-3H-
isobenzofuran-1-one. This technical guide, based on established spectroscopic principles and

data from analogous structures, offers a detailed framework for researchers to interpret the

expected spectral data of this important chlorinated phthalide derivative. The predicted data

serves as a valuable reference for quality control, reaction monitoring, and structural

verification in synthetic and medicinal chemistry endeavors.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-Chloro-3H-
isobenzofuran-1-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177630#spectroscopic-data-for-6-chloro-3h-
isobenzofuran-1-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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